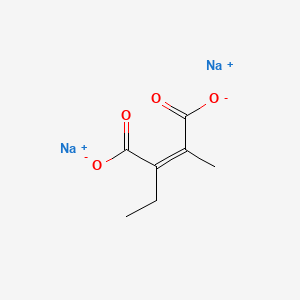
(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt is an organic compound with a unique structure that includes a disodium salt of a dicarboxylic acid. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt typically involves the reaction of 2-ethyl-3-methylbut-2-enedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors and continuous processing techniques. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.
Substitution: The sodium ions can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like calcium chloride or magnesium sulfate can be used to replace sodium ions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Saturated dicarboxylate salts.
Substitution: Corresponding salts with different cations.
Applications De Recherche Scientifique
(Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt involves its interaction with specific molecular targets. The compound can chelate metal ions, which affects various biochemical pathways. It can also inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved include those related to metal ion homeostasis and enzymatic regulation.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: (Z)-2-Ethyl-3-methylmaleic Acid Disodium Salt is unique due to its specific structure and the presence of a disodium salt. Similar compounds include:
Disodium succinate: A dicarboxylate salt with similar chelating properties but different structural features.
Disodium fumarate: Another dicarboxylate salt with a different arrangement of functional groups.
Uniqueness: The uniqueness of this compound lies in its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties compared to other dicarboxylate salts.
Propriétés
IUPAC Name |
disodium;(Z)-2-ethyl-3-methylbut-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.2Na/c1-3-5(7(10)11)4(2)6(8)9;;/h3H2,1-2H3,(H,8,9)(H,10,11);;/q;2*+1/p-2/b5-4-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDIVGKNBDXHHT-WNCVTPEDSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747763 |
Source


|
| Record name | Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929555-91-9 |
Source


|
| Record name | Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)




